molecular formula C17H18Cl2N2O5S B3588591 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B3588591
M. Wt: 433.3 g/mol
InChI Key: SNCXUJGELHCJPU-UHFFFAOYSA-N
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Description

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of dichloro, methylsulfonyl, and dimethoxyphenyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 3,5-dichloroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3,5-dichloro-N-methylsulfonylaniline.

    Acylation Reaction: The resulting aniline derivative is then acylated with 2,5-dimethoxyphenylacetyl chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced derivatives.

    Substitution: Various substituted anilines or acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a drug candidate for various therapeutic areas.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichloroanilino)-N-(2,5-dimethoxyphenyl)acetamide
  • 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

The presence of both dichloro and methylsulfonyl groups in the aniline moiety, combined with the dimethoxyphenyl group, may confer unique chemical and biological properties to 2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O5S/c1-25-14-4-5-16(26-2)15(9-14)20-17(22)10-21(27(3,23)24)13-7-11(18)6-12(19)8-13/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCXUJGELHCJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
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2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
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2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
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2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 5
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2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide
Reactant of Route 6
2-(3,5-dichloro-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide

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